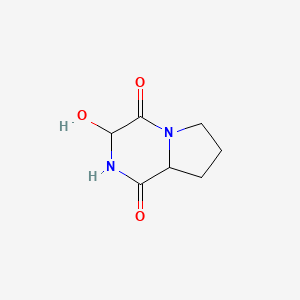
6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position, a piperazine ring at the 2nd position, and a propyl group at the 5th position of the pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by a piperazine moiety.
Addition of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides or through Grignard reactions with propyl magnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Amines and hydrazines.
Substitution Products: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other vital cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-2-(morpholin-4-yl)-5-propylpyrimidin-4(3H)-one: Similar structure but with a morpholine ring instead of a piperazine ring.
6-Amino-2-(piperidin-1-yl)-5-propylpyrimidin-4(3H)-one: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one is unique due to the presence of the piperazine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs. The combination of the amino group, piperazine ring, and propyl group on the pyrimidine scaffold provides a versatile platform for the development of novel compounds with potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H19N5O |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
4-amino-2-piperazin-1-yl-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H19N5O/c1-2-3-8-9(12)14-11(15-10(8)17)16-6-4-13-5-7-16/h13H,2-7H2,1H3,(H3,12,14,15,17) |
Clave InChI |
RRJQHCWMFUWAMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=C(NC1=O)N2CCNCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Fluorosulfonyl)methyl]benzoicacid](/img/structure/B13640316.png)



![2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid](/img/structure/B13640334.png)









